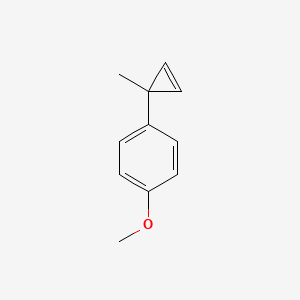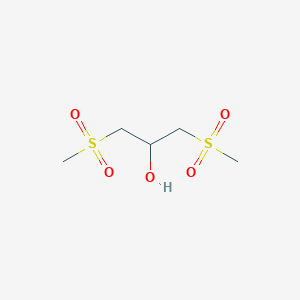![molecular formula C11H20N2O2S2 B14482033 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid CAS No. 67358-30-9](/img/structure/B14482033.png)
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid is an organic compound that features a piperidine ring substituted with a sulfanylcarbonylamino group and a carbothioic S-acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid can be achieved through a multi-step process involving the introduction of the sulfanylcarbonylamino group and the carbothioic S-acid group onto the piperidine ring. Common synthetic routes include:
Nucleophilic Substitution: Starting with a piperidine derivative, a nucleophilic substitution reaction can introduce the sulfanylcarbonylamino group.
Thioesterification: The carbothioic S-acid group can be introduced through a thioesterification reaction, where a thiol reacts with an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid involves its interaction with specific molecular targets. The sulfanylcarbonylamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carbothioic S-acid group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-{4-[(Carbamoyl)amino]butyl}piperidine-1-carbothioic S-acid: Similar structure but with a carbamoyl group instead of a sulfanylcarbonyl group.
3-{4-[(Methylthio)amino]butyl}piperidine-1-carbothioic S-acid: Contains a methylthio group instead of a sulfanylcarbonyl group.
Uniqueness
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid is unique due to the presence of both the sulfanylcarbonylamino group and the carbothioic S-acid group, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
67358-30-9 |
|---|---|
Molecular Formula |
C11H20N2O2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-[4-(sulfanylcarbonylamino)butyl]piperidine-1-carbothioic S-acid |
InChI |
InChI=1S/C11H20N2O2S2/c14-10(16)12-6-2-1-4-9-5-3-7-13(8-9)11(15)17/h9H,1-8H2,(H,15,17)(H2,12,14,16) |
InChI Key |
KDUACFAJTJZKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)S)CCCCNC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


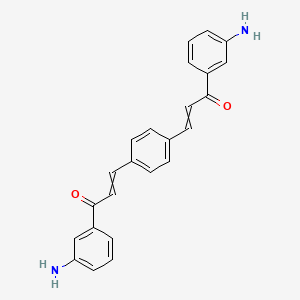
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

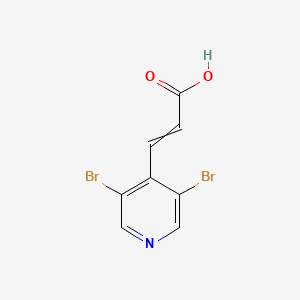
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
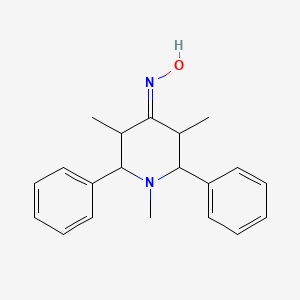
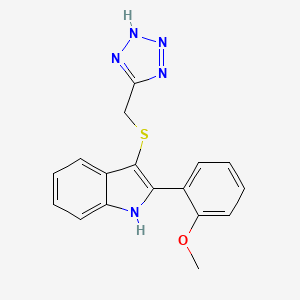



![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
